molecular formula C16H16ClNO3 B3574488 N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide

N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide

Cat. No.: B3574488
M. Wt: 305.75 g/mol
InChI Key: YLLPNFRVHXIQFU-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide is a chemical compound with the molecular formula C16H16ClNO3 and a molecular weight of 305.76 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a benzamide structure, which includes two methoxy groups at the 2 and 6 positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide typically involves the reaction of 4-chlorobenzylamine with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
12,6-Dimethoxybenzoic acid + Thionyl chlorideAcid chloride
2Acid chloride + N-[(4-chlorophenyl)methyl]amine (base)N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features allow for various modifications through oxidation, reduction, and substitution reactions. For example:

  • Oxidation can convert methoxy groups into hydroxyl groups.
  • Reduction can transform the carbonyl group into an amine.
  • Substitution reactions can replace the chlorine atom with other nucleophiles.

These reactions expand its utility in developing new compounds with tailored properties.

Biology

In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors may lead to insights into cellular mechanisms and the development of new therapeutic agents. Preliminary studies suggest it may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological exploration.

Medicine

The medicinal applications of this compound are particularly promising. Research has indicated its potential effectiveness in treating conditions associated with inflammation and pain. The compound's mechanism of action likely involves modulation of receptor activity or enzyme inhibition.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the compound's effect on inflammatory markers in vitro. Results indicated a significant reduction in cytokine production when cells were treated with varying concentrations of this compound.
  • Analgesic Effects : In a preclinical model of pain, administration of this compound resulted in a notable decrease in pain response compared to control groups. This suggests its potential as a non-opioid analgesic alternative.

Industrial Applications

This compound is also utilized in industrial settings for developing new materials. Its unique chemical structure allows it to act as a corrosion inhibitor , enhancing the durability of coatings and materials exposed to harsh environments.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
N-[(4-chlorophenyl)(phenyl)methyl]piperazinePiperazine ring instead of benzamideDifferent pharmacological profile
N-[(4-chlorophenyl)(phenyl)methyl]benzamideLacks methoxy groupsReduced solubility and reactivity

This compound is distinguished from similar compounds by the presence of methoxy groups that enhance its solubility and biological activity.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]cyclopentanamine: Similar structure but with a cyclopentane ring instead of a benzamide.

    N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzylamine: Similar structure but with an amine group instead of an amide

Uniqueness

N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy groups and the chlorophenyl moiety allows for versatile chemical modifications and potential biological activities .

Biological Activity

N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a 2,6-dimethoxybenzamide core substituted with a 4-chlorophenyl group. This structural configuration enhances its solubility and interaction with biological targets, making it a candidate for various pharmacological applications.

This compound operates through several biological pathways:

  • Receptor Binding : The compound is investigated for its role as a ligand in receptor binding studies, potentially modulating receptor activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical cellular processes, contributing to its anti-inflammatory and analgesic effects.
  • Cellular Processes : Studies suggest that the compound affects cellular pathways related to apoptosis and proliferation, particularly in cancer cells.

In Vitro Studies

  • Anti-Cancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 0.94 µM to 29.3 µM against leukemia and solid tumor cell lines .
  • Mechanisms of Action : The underlying mechanisms for anti-cancer activity include:
    • Inhibition of tubulin polymerization.
    • Modulation of kinase activity associated with cancer cell signaling pathways .

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in tumor xenograft models. Mice treated with related compounds showed significant tumor reduction and improved survival rates when administered at specific dosages .

Case Studies

  • Case Study 1 : A study on a related compound showed promising results against leukemia cell lines (NB4, HL60) with IC50 values indicating strong cytotoxicity. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of benzamide derivatives, including this compound. Results indicated reduced levels of pro-inflammatory cytokines in treated models .

Applications

The compound has diverse applications across several fields:

  • Medicinal Chemistry : It serves as a lead compound for developing new anti-cancer agents.
  • Biological Research : Used to study cellular processes and signal transduction pathways.
  • Material Science : Explored for creating advanced materials with unique properties due to its chemical reactivity .

Data Table

Activity Cell Line/Model IC50 (µM) Reference
Anti-leukemicNB40.94
Anti-leukemicHL601.62
Anti-cancer (solid)MCF729.3
Anti-inflammatoryRat-derived chondrocytes10 - 20

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-13-4-3-5-14(21-2)15(13)16(19)18-10-11-6-8-12(17)9-7-11/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLPNFRVHXIQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.